N-(4-Isopropylbenzyl)propan-1-amine N-(4-Isopropylbenzyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 889950-02-1
VCID: VC21524441
InChI: InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
SMILES: CCCNCC1=CC=C(C=C1)C(C)C
Molecular Formula: C13H21N
Molecular Weight: 191.31g/mol

N-(4-Isopropylbenzyl)propan-1-amine

CAS No.: 889950-02-1

Cat. No.: VC21524441

Molecular Formula: C13H21N

Molecular Weight: 191.31g/mol

* For research use only. Not for human or veterinary use.

N-(4-Isopropylbenzyl)propan-1-amine - 889950-02-1

Specification

CAS No. 889950-02-1
Molecular Formula C13H21N
Molecular Weight 191.31g/mol
IUPAC Name N-[(4-propan-2-ylphenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Standard InChI Key VVGSVYBBIVQOMK-UHFFFAOYSA-N
SMILES CCCNCC1=CC=C(C=C1)C(C)C
Canonical SMILES CCCNCC1=CC=C(C=C1)C(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-Isopropylbenzyl)propan-1-amine is characterized by a molecular formula of C13H21N and a molecular weight of 191.31 g/mol . The compound features a benzyl group with an isopropyl substituent at the para position, connected to a propylamine chain. This structural arrangement contributes to its specific chemical behavior and biological interactions.

The compound possesses several synonyms in scientific literature, including:

  • N-[(4-propan-2-ylphenyl)methyl]propan-1-amine

  • {[4-(propan-2-yl)phenyl]methyl}(propyl)amine

  • N-[4-(propan-2-yl)benzyl]propan-1-amine

Its Chemical Abstracts Service (CAS) registry number is 889950-02-1, which serves as a unique identifier in chemical databases and scientific literature.

Derivative Compounds

A significant derivative of N-(4-Isopropylbenzyl)propan-1-amine is its hydrochloride salt, which has the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This salt form is often preferred in pharmaceutical applications due to its enhanced stability and improved water solubility compared to the free base. The hydrochloride salt maintains the core structure of the parent compound while gaining the advantages of salt formation for practical applications .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of N-(4-Isopropylbenzyl)propan-1-amine can be accomplished through several synthetic routes. One common approach involves the alkylation of 4-isopropylbenzyl chloride with ammonia or appropriate amines under basic conditions. This reaction typically requires:

  • A suitable solvent system such as ethanol or methanol

  • Basic conditions provided by reagents like sodium hydroxide or potassium carbonate

  • Controlled temperature and reaction time to optimize yield

The general reaction proceeds through nucleophilic substitution, where the amine nitrogen acts as a nucleophile, attacking the benzyl carbon bearing the leaving group.

Industrial Production

In industrial settings, N-(4-Isopropylbenzyl)propan-1-amine is commonly produced through catalytic hydrogenation of nitrile or imine intermediates. This approach offers several advantages for large-scale production:

  • Higher efficiency and scalability

  • Potential for continuous flow processes

  • Better control over impurity profiles

  • Economic viability for commercial quantities

The industrial production typically involves reaction monitoring through advanced analytical techniques to ensure product quality and consistency between batches.

Purification Methods

Following synthesis, purification of N-(4-Isopropylbenzyl)propan-1-amine typically involves:

  • Extraction techniques to separate the product from reaction mixtures

  • Column chromatography for higher purity requirements

  • Crystallization of derivative salts (such as the hydrochloride) for final purification

  • Quality control testing using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry

The purification strategy depends on the intended application, with pharmaceutical grade material requiring more stringent purification protocols.

Biological Activity and Applications

Comparison with Related Compounds

When compared with other phenylpropanamines, N-(4-Isopropylbenzyl)propan-1-amine shows distinctive biological activity profiles influenced by its specific structural features. The presence of the isopropyl group appears to enhance certain biological activities compared to methyl and ethyl counterparts.

Table 1 below summarizes the comparative profile of N-(4-Isopropylbenzyl)propan-1-amine with similar compounds based on available research data:

CompoundStructural DifferenceNotable Biological ActivityPotential Applications
N-(4-Isopropylbenzyl)propan-1-amineIsopropyl at para positionPotential anticancer activity, neurotransmitter receptor interactionAnticancer research, neurological applications
N-benzylpropan-1-amineNo para substituentLess specific receptor bindingGeneral chemical research
N-benzylhexan-1-amineLonger alkyl chain, no para substituentDifferent lipophilicity profileSynthetic intermediate
N-benzylpentan-1-amineDifferent alkyl chain lengthAltered pharmacokinetic propertiesChemical synthesis applications

This comparison highlights the importance of the isopropyl group in conferring the distinctive biological properties observed with N-(4-Isopropylbenzyl)propan-1-amine.

Analytical Methods and Characterization

Spectroscopic Identification

Identification and characterization of N-(4-Isopropylbenzyl)propan-1-amine typically employ several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR provide critical structural information. Based on related compounds, characteristic chemical shifts would include aromatic protons (δ 7.2-7.4 ppm), benzylic methylene protons (δ ~3.8 ppm), and the isopropyl methyl groups (δ ~0.9 ppm) .

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 191, corresponding to the molecular weight, with fragmentation patterns showing characteristic losses of the propyl and isopropyl groups .

  • Infrared Spectroscopy: Expected to show characteristic bands for aromatic C-H stretching, aliphatic C-H stretching, and C-N stretching frequencies.

Chromatographic Analysis

For purity determination and quantitative analysis, chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of the compound from potential impurities or degradation products.

  • Gas Chromatography (GC): Especially useful for analyzing the volatile free base form of the compound.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment during synthesis.

These analytical methods ensure the identity, purity, and quality of N-(4-Isopropylbenzyl)propan-1-amine for research and potential applications.

Structure-Activity Relationships

Key Structural Features

The biological activity of N-(4-Isopropylbenzyl)propan-1-amine appears to be influenced by several structural elements:

These structural features work in concert to determine the compound's biological activity profile and potential therapeutic applications.

Recent Research Developments

Synthetic Methodology Advances

Recent advances in synthetic methodologies have improved the efficiency of producing N-(4-Isopropylbenzyl)propan-1-amine and related compounds. Catalytic approaches using transition metal catalysts have emerged as particularly promising for:

  • Improved reaction yields

  • Enhanced stereoselectivity where applicable

  • Reduced waste generation (green chemistry approaches)

  • More efficient scalable processes

These methodological advances contribute to more sustainable and economical production of the compound for research and potential applications.

Future Research Directions

Medicinal Chemistry Opportunities

The structural and biological profile of N-(4-Isopropylbenzyl)propan-1-amine suggests several promising directions for future medicinal chemistry research:

  • Development of more potent and selective anticancer derivatives

  • Investigation of specific receptor targets to elucidate mechanism of action

  • Optimization of pharmacokinetic properties through strategic structural modifications

  • Exploration of potential applications in neurological disorders based on observed receptor interactions

These research directions could significantly expand the potential therapeutic applications of this compound class.

Analytical and Synthetic Challenges

Despite the promising aspects of N-(4-Isopropylbenzyl)propan-1-amine, several challenges remain for future research:

  • Developing more efficient and environmentally friendly synthetic routes

  • Establishing comprehensive structure-activity relationships through systematic analog studies

  • Improving analytical methods for detecting trace amounts in biological samples

  • Understanding the long-term stability and degradation pathways

Addressing these challenges will be crucial for advancing the practical applications of this compound in various fields.

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